REACTION_CXSMILES
|
Cl.CCO[CH:5](OCC)[CH2:6][Cl:7].[CH2:11]([O:13][C:14]([NH:16][NH2:17])=[O:15])[CH3:12]>O>[CH2:11]([O:13][C:14](=[O:15])[NH:16][N:17]=[CH:5][CH2:6][Cl:7])[CH3:12]
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
CCOC(CCl)OCC
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)NN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
to stirring for 15 minutes at 90° to 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
CUSTOM
|
Details
|
There formed a white crystal slurry
|
Type
|
STIRRING
|
Details
|
After further stirring for 15 minutes the mass
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
The separated crystals were washed with 30 ml icewater
|
Type
|
CUSTOM
|
Details
|
were dried in vacuum at room temperture until the weight
|
Type
|
CUSTOM
|
Details
|
There were obtained white crystals
|
Reaction Time |
15 min |
Name
|
2-chloroethylideneaminocarbamic acid ethylester
|
Type
|
|
Smiles
|
C(C)OC(NN=CCCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |